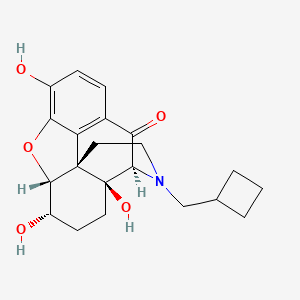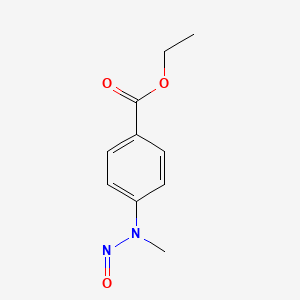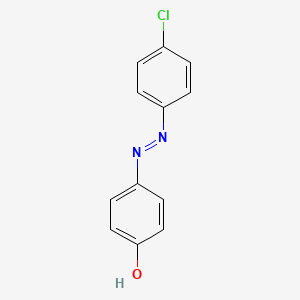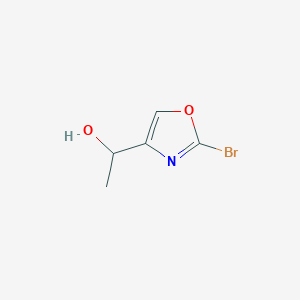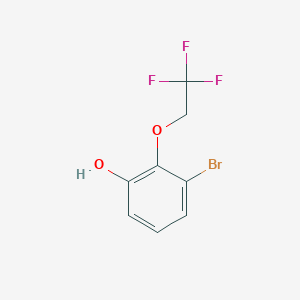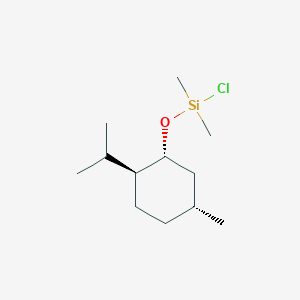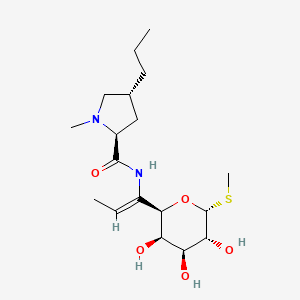![molecular formula C33H16Na8O38S8 B13433620 Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate is a complex organic compound characterized by multiple sulfonate groups and chromen structures. This compound is notable for its extensive sulfonation, which imparts high solubility in water and potential for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate involves multiple steps, starting with the sulfonation of phenyl groups. The reaction typically requires strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure complete sulfonation. The chromen structures are formed through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and chromen moieties.
Reduction: Reduction reactions can target the sulfonate groups, potentially converting them to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for electrophilic aromatic substitution often involve Lewis acids like aluminum chloride.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced sulfonates and thiols.
Substitution: Functionalized aromatic compounds with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
The compound’s extensive sulfonation makes it a valuable reagent in organic synthesis, particularly in the formation of water-soluble derivatives and catalysts.
Biology
In biological research, the compound can be used as a probe for studying sulfonation pathways and enzyme activities related to sulfonate metabolism.
Medicine
Industry
In industrial applications, the compound can serve as a surfactant, dispersant, or catalyst in various chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its sulfonate groups, which can interact with various molecular targets, including enzymes and receptors. The chromen structures may also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: A common surfactant with a simpler structure.
Sodium lignosulfonate: A sulfonated lignin derivative used in industrial applications.
Sodium polystyrene sulfonate: A polymeric sulfonate used in medical and industrial applications.
Uniqueness
Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate is unique due to its complex structure, high degree of sulfonation, and potential for diverse chemical reactions and applications.
Propiedades
Fórmula molecular |
C33H16Na8O38S8 |
|---|---|
Peso molecular |
1460.9 g/mol |
Nombre IUPAC |
octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate |
InChI |
InChI=1S/C33H24O38S8.8Na/c34-28-26-22(10-16(64-72(36,37)38)12-24(26)62-30(32(28)70-78(54,55)56)14-2-4-18(66-74(42,43)44)20(8-14)68-76(48,49)50)60-6-1-7-61-23-11-17(65-73(39,40)41)13-25-27(23)29(35)33(71-79(57,58)59)31(63-25)15-3-5-19(67-75(45,46)47)21(9-15)69-77(51,52)53;;;;;;;;/h2-5,8-13H,1,6-7H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;;;;;/q;8*+1/p-8 |
Clave InChI |
OQGDCSGFGDDXGZ-UHFFFAOYSA-F |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3OCCCOC4=CC(=CC5=C4C(=O)C(=C(O5)C6=CC(=C(C=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
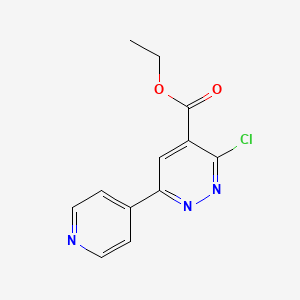
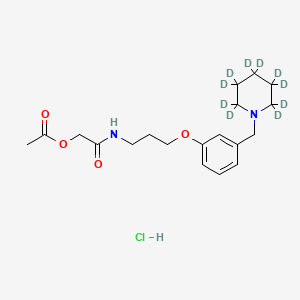

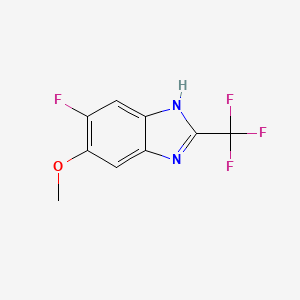
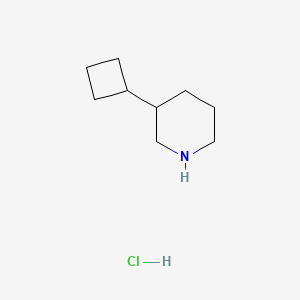
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
